Ethanol,2-(2,4-diaminophenoxy)-

Descripción

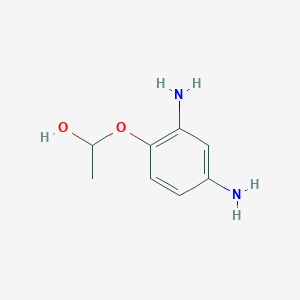

Ethanol,2-(2,4-diaminophenoxy)-, also known as 2-(2,4-diaminophenoxy)ethanol, is a benzene derivative with the molecular formula C₈H₁₂N₂O₂. It is commonly utilized in the cosmetics industry as an oxidative hair dye component, often formulated as its sulfate or dihydrochloride salt . Key identifiers include:

- CAS Numbers:

- Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride

- Physical Properties: The dihydrochloride salt is a gray-to-pale pink-gray powder, soluble in water but insoluble in acetone and 95% ethanol . The sulfate salt lacks detailed physical property data .

Propiedades

Fórmula molecular |

C8H12N2O2 |

|---|---|

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

1-(2,4-diaminophenoxy)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-5,11H,9-10H2,1H3 |

Clave InChI |

OQWWMUWGSBRNMA-UHFFFAOYSA-N |

SMILES canónico |

CC(O)OC1=C(C=C(C=C1)N)N |

Sinónimos |

2,4-diaminophenoxyethanol 2-(2',4'-diaminophenoxy)ethanol 2-(2',4'-diaminophenoxy)ethanol dihydrochloride 2-(2',4'-diaminophenoxy)ethanol sulfate 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Primary Use :

- Oxidative hair dye at concentrations up to 4% when combined with hydrogen peroxide .

- Functions as a coupler, reacting with primary intermediates (e.g., p-phenylenediamine) to form colored complexes .

Comparison with Similar Compounds

Structural Analogs

2-(2,4-Dinitrophenoxy)ethanol

- CAS No.: 2831-60-9 .

- Key Differences: Replaces amino (-NH₂) groups with nitro (-NO₂) groups.

2,4-Diaminoanisole

- CAS No.: 615-05-4 (mentioned in comparative safety studies) .

- Key Differences: Contains a methoxy (-OCH₃) group instead of a hydroxyethoxy (-OCH₂CH₂OH) chain.

Functional Analogs in Hair Dyes

p-Phenylenediamine (PPD)

- CAS No.: 106-50-3.

- Comparison: PPD is a primary intermediate, whereas Ethanol,2-(2,4-diaminophenoxy)- acts as a coupler.

Salt Forms and Derivatives

Ethanol,2-(2,4-diaminophenoxy)- Dihydrochloride

Ethanol,2-(2,4-diaminophenoxy)- Sulfate

Physicochemical Comparison Table

Research Findings and Contradictions

- Genotoxicity: Negative results in E. coli WP2 and micronucleus tests . Positive results in Salmonella assays, attributed to metabolic activation .

- Dermal Absorption: Lower percutaneous absorption compared to 2,4-diaminoanisole, reducing systemic toxicity risk .

- Regulatory Status :

- Approved in the EU as a hair dye ingredient with concentration limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.